molecular formula C24H15ClF3N5O2S B10951583 4-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

4-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10951583
M. Wt: 529.9 g/mol
InChI Key: XQSNPSDGGLVKND-UHFFFAOYSA-N
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Description

The compound “4-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a complex organic molecule characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and a thia-pentazatetracyclo system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the furan ring and the chloromethylphenoxy group. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloromethylphenoxy group: This step involves the reaction of 4-chloro-2-methylphenol with chloromethyl methyl ether in the presence of a base to form the desired ether linkage.

    Assembly of the thia-pentazatetracyclo system: This complex structure is typically formed through a series of cyclization reactions involving sulfur-containing reagents and nitrogen sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to replace the chloromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of nitro groups results in amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound may serve as a probe for studying enzyme mechanisms or as a ligand for binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it useful in drug discovery and development.

Industry

In industry, the compound may find applications in the development of new materials with unique properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The furan ring and trifluoromethyl group are likely to play key roles in binding to target proteins or enzymes. The thia-pentazatetracyclo system may contribute to the overall stability and reactivity of the molecule. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: This compound shares the chloromethylphenoxy group but lacks the complex furan and thia-pentazatetracyclo systems.

    Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the other structural features.

    Furan-2-carboxylic acid: Contains the furan ring but lacks the chloromethylphenoxy and trifluoromethyl groups.

Uniqueness

The uniqueness of “4-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” lies in its combination of structural features. The presence of the furan ring, trifluoromethyl group, and thia-pentazatetracyclo system provides a unique set of chemical and physical properties that distinguish it from other compounds.

Properties

Molecular Formula

C24H15ClF3N5O2S

Molecular Weight

529.9 g/mol

IUPAC Name

4-[5-[(4-chloro-2-methylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C24H15ClF3N5O2S/c1-11-7-13(25)3-5-15(11)34-9-14-4-6-16(35-14)21-31-22-20-19(29-10-33(22)32-21)18-12(2)8-17(24(26,27)28)30-23(18)36-20/h3-8,10H,9H2,1-2H3

InChI Key

XQSNPSDGGLVKND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(O5)COC6=C(C=C(C=C6)Cl)C)C(F)(F)F

Origin of Product

United States

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